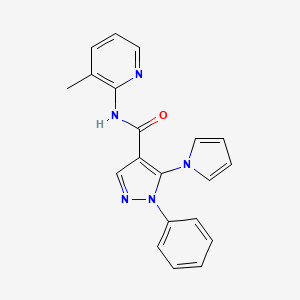![molecular formula C19H16F2N2O B10982934 2-(4-fluorophenyl)-1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B10982934.png)
2-(4-fluorophenyl)-1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-fluorophenyl)-1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone is a synthetic organic compound characterized by the presence of fluorine atoms on both the phenyl and indole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone typically involves multi-step organic reactions. One common route includes:
Formation of the Indole Core: Starting with a suitable indole precursor, such as 2-nitrobenzaldehyde, which undergoes a Fischer indole synthesis to form the indole ring.
Fluorination: Introduction of fluorine atoms can be achieved using electrophilic fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling Reaction: The fluorinated indole is then coupled with a 4-fluorophenyl ethanone derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, catalyst loading), and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the ethanone moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group in the ethanone moiety can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl and indole rings can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of N-oxide derivatives or hydroxylated products.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl or indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology
In biological research, it is used to study the effects of fluorinated compounds on biological systems, including their interactions with proteins and enzymes.
Medicine
Medicinally, it is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to known bioactive indole derivatives.
Industry
In the industrial sector, it may be used in the development of new materials with unique properties, such as enhanced stability or reactivity due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The fluorine atoms enhance the compound’s binding affinity and selectivity, potentially leading to modulation of receptor activity or enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone
- 2-(4-bromophenyl)-1-(8-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone
Uniqueness
The presence of fluorine atoms in 2-(4-fluorophenyl)-1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone imparts unique properties, such as increased metabolic stability and enhanced lipophilicity, compared to its chloro or bromo analogs. These properties can lead to improved pharmacokinetic profiles and potentially greater therapeutic efficacy.
Properties
Molecular Formula |
C19H16F2N2O |
|---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-1-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone |
InChI |
InChI=1S/C19H16F2N2O/c20-13-3-1-12(2-4-13)9-19(24)23-8-7-18-16(11-23)15-10-14(21)5-6-17(15)22-18/h1-6,10,22H,7-9,11H2 |
InChI Key |
KILUXDQEFGDTPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NC3=C2C=C(C=C3)F)C(=O)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(4-Fluorophenyl)piperazin-1-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one](/img/structure/B10982855.png)
![4-butyl-2-methyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1,3-thiazole-5-carboxamide](/img/structure/B10982856.png)
![[4-(1H-benzimidazol-2-yl)piperidin-1-yl][4-chloro-2-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B10982860.png)
![2-[2-oxo-2-(piperazin-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B10982866.png)
![N-(2-methylpropyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B10982875.png)
![4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-{4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl}butanamide](/img/structure/B10982882.png)
![3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide](/img/structure/B10982885.png)

![methyl N-[6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoyl]glycinate](/img/structure/B10982901.png)
![N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B10982909.png)
![N-(2,4-dimethoxyphenyl)-2-{[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B10982917.png)

![Ethyl (4-{[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazin-1-yl)(oxo)acetate](/img/structure/B10982933.png)
